molecular formula C6H13NO B13311312 1-[(Propan-2-yl)amino]propan-2-one

1-[(Propan-2-yl)amino]propan-2-one

Cat. No.: B13311312
M. Wt: 115.17 g/mol
InChI Key: YLSKXOORRICBCF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Propan-2-yl)amino]propan-2-one can be synthesized through several methods. One common approach involves the reaction of propan-2-one (acetone) with isopropylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(Propan-2-yl)amino]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-[(Propan-2-yl)amino]propan-2-ol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of 1-[(Propan-2-yl)amino]propan-2-ol.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-[(Propan-2-yl)amino]propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yl)amino]propan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in specific biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[(Propan-2-yl)amino]propan-2-ol: A reduced form of 1-[(Propan-2-yl)amino]propan-2-one, where the ketone group is converted to an alcohol group.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it valuable in both synthetic and research applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(propan-2-ylamino)propan-2-one

InChI

InChI=1S/C6H13NO/c1-5(2)7-4-6(3)8/h5,7H,4H2,1-3H3

InChI Key

YLSKXOORRICBCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(=O)C

Origin of Product

United States

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